2-フルオロ-1,3,5-トリメチルベンゼン

説明

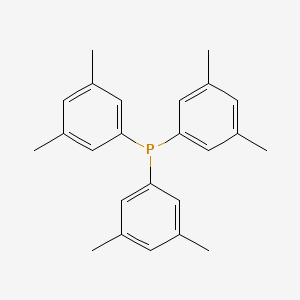

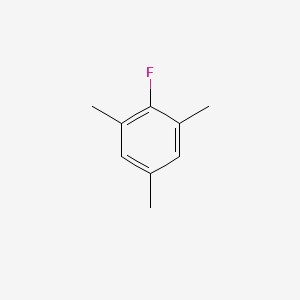

2-Fluoro-1,3,5-trimethylbenzene is a partially fluorinated benzene derivative that is of interest in various fields of chemistry due to its unique properties and reactivity. The presence of fluorine atoms in the benzene ring can significantly alter the chemical behavior of the compound compared to its non-fluorinated analogs.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives, such as 2-Fluoro-1,3,5-trimethylbenzene, can be achieved through various methods. One approach involves the use of electrophilic fluorinating agents, as demonstrated in the synthesis of related compounds like 2-fluoro-1,3,5-trimethoxybenzene using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4) . This method showcases the potential for selective fluorination of aromatic compounds under mild conditions.

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives has been studied extensively. For instance, the structure of fluorobenzene itself has been determined using microwave spectroscopy, revealing a slight shortening of the C-C bonds nearest to the fluorine atom and a C-F bond length of 1.35 Å . This information is crucial for understanding the electronic effects of fluorine substitution on the benzene ring and can be extrapolated to similar compounds like 2-Fluoro-1,3,5-trimethylbenzene.

Chemical Reactions Analysis

Fluorobenzenes are known to participate in various chemical reactions, including C-H and C-F bond activation, which can be induced by reactive transition metal complexes . The presence of fluorine can also influence the formation of hydrogen bonding in the crystal structure of polyfluoro-substituted benzenes . Additionally, the reactivity of fluorobenzenes in peptide synthesis has been demonstrated with the use of 2-Fluoro-1,3,5-trinitrobenzene as a condensing reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzenes are significantly impacted by the degree of fluorination and the pattern of substitution. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure stabilized by C–H⋅⋅⋅F–C interactions, which differs from the structures adopted by less fluorinated analogs . The protonation of gas-phase aromatic molecules, such as fluorobenzene, results in the formation of weakly bound ion-dipole complexes, which can provide insights into the stability and charge distribution of protonated fluorobenzenes .

科学的研究の応用

化学合成

“2-フルオロ-1,3,5-トリメチルベンゼン”は、有機合成で使用される重要な原料および中間体です 。これは、さまざまな有機化合物の作成において重要な役割を果たします。

製薬

この化合物は、製薬業界でも使用されています 。これは、さまざまな薬物の合成に使用でき、新しい薬物や治療法の開発に貢献します。

農薬

農薬業界では、“2-フルオロ-1,3,5-トリメチルベンゼン”は、さまざまな農薬の製造に使用されています 。これらの化学物質は、作物を害虫や病気から保護し、作物の収量を向上させるために不可欠です。

染料

“2-フルオロ-1,3,5-トリメチルベンゼン”は、染料業界で使用されています 。これは、さまざまな染料の合成に使用でき、繊維やその他の材料の幅広い色の生産に貢献します。

クロマトグラフィー

クロマトグラフィーの分野では、科学者は研究にこの化合物を用いています 。クロマトグラフィーは、混合物を分離するために使用される手法であり、生化学研究で広く使用されています。

分析化学

“2-フルオロ-1,3,5-トリメチルベンゼン”は、分析化学で使用されています 。これは、さまざまな分析方法で標準または試薬として使用できます。

材料科学

材料科学では、この化合物は、新素材の合成に使用されています 。これらの材料は、電子機器から建設まで、幅広い用途を持っています。

環境モニタリング

“2-フルオロ-1,3,5-トリメチルベンゼン”は、環境モニタリングに使用できます 。たとえば、重要な環境汚染物質であるニトロ芳香族化合物の検出に使用できます。

Safety and Hazards

The safety information for “2-Fluoro-1,3,5-trimethylbenzene” includes several hazard statements such as H315-H319-H335 . This indicates that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is also labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

Relevant Papers

There are several relevant papers related to “2-Fluoro-1,3,5-trimethylbenzene”. For instance, one paper discusses the atmospheric reaction of the 1,3,5-trimethylbenzene . Another paper discusses the procedure of preparing a certain compound using 1,3,5-tribromomethyl-2,4,6-trimethylbenzene as a precursor .

作用機序

Target of Action

2-Fluoro-1,3,5-trimethylbenzene, also known as 2,4,6-TRIMETHYLFLUOROBENZENE, is a chemical compound that has been gaining attention in the chemical industry due to its unique properties . .

Mode of Action

It’s important to note that the interaction of this compound with its potential targets would depend on the specific chemical and physical properties of the compound, including its molecular structure and the presence of the fluorine atom .

Action Environment

It’s known that the compound is a liquid at room temperature , which could potentially influence its behavior in different environments.

特性

IUPAC Name |

2-fluoro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGPNBBJPOBSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

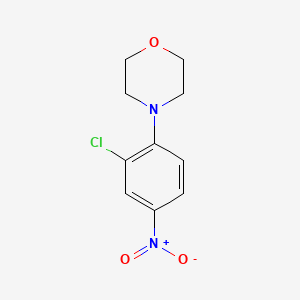

Canonical SMILES |

CC1=CC(=C(C(=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192446 | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392-69-8 | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)